Fmoc-His(tau-Mtt)-OH

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

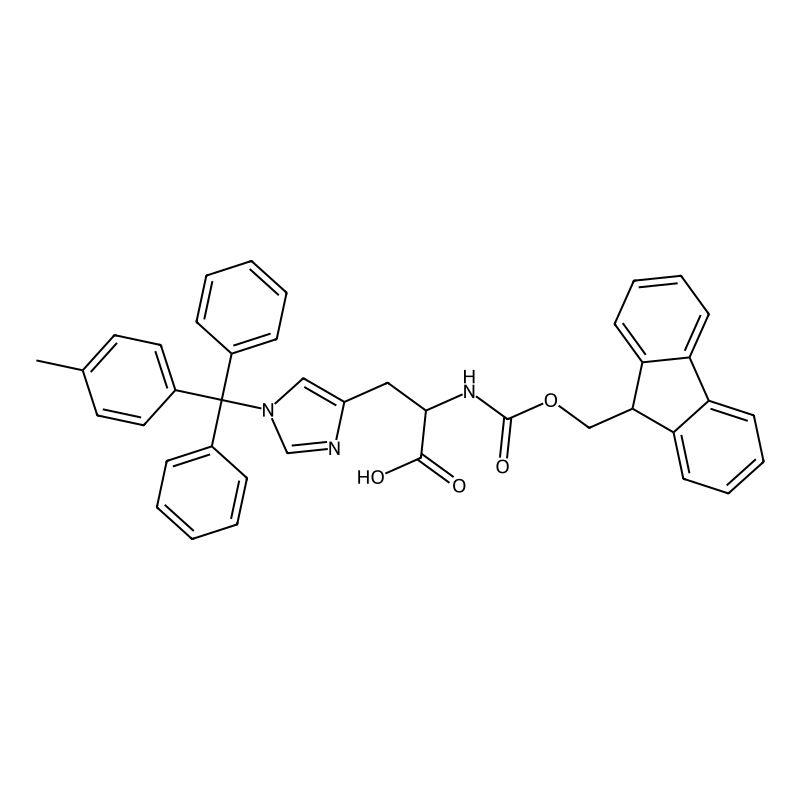

Fmoc-His(tau-Mtt)-OH, also known as Fmoc-Histidine(Mtt)-hydroxyl, is a protected derivative of the amino acid histidine. It incorporates the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group at the N-terminus and the methoxytrityl (Mtt) group on the side chain of the histidine residue. This compound is particularly useful in solid-phase peptide synthesis due to its stability under various reaction conditions, while allowing for selective deprotection of the histidine side chain during peptide assembly. The molecular formula for Fmoc-His(tau-Mtt)-OH is with a molecular weight of approximately 653.72 g/mol .

- Peptide Bond Formation: The Fmoc group can be removed under basic conditions (typically using piperidine), allowing the amino group to react with activated carboxylic acids to form peptide bonds.

- Deprotection Reactions: The Mtt group can be cleaved selectively using mild acidic conditions, such as trifluoroacetic acid, enabling the release of a free thiol group from cysteine residues in peptides .

- Lactamization: Under certain conditions, Fmoc-His(tau-Mtt)-OH can undergo lactamization, which may affect coupling efficiency during solid-phase peptide synthesis .

Histidine is an essential amino acid that plays critical roles in various biological processes, including enzyme catalysis and metal ion coordination. The unique side chain of histidine allows it to participate in acid-base catalysis, making it vital in many enzymatic reactions. The presence of the Fmoc and Mtt groups does not significantly alter these properties, thus preserving histidine's biological functions while providing protection during synthesis.

The synthesis of Fmoc-His(tau-Mtt)-OH typically involves:

- Fmoc Protection: The amino group of histidine is protected using Fmoc chloride in a suitable solvent like dimethylformamide.

- Mtt Protection: The side chain imidazole nitrogen is then protected with methoxytrityl chloride.

- Purification: The resulting compound is purified through chromatography methods to ensure high purity for subsequent use in peptide synthesis.

These steps allow for the efficient incorporation of histidine into peptides while maintaining control over its reactivity .

Fmoc-His(tau-Mtt)-OH is widely used in:

- Solid-Phase Peptide Synthesis: It serves as a building block for synthesizing peptides containing histidine residues.

- Development of Bioconjugates: Its unique protective groups facilitate the creation of complex bioconjugates for therapeutic and diagnostic applications.

- Research on Histidine Functionality: It aids in studying the role of histidine in protein structure and function due to its ability to mimic natural histidine residues.

Studies on Fmoc-His(tau-Mtt)-OH often focus on its interactions with various coupling reagents and other amino acids during peptide synthesis. Understanding these interactions is crucial for optimizing coupling efficiencies and minimizing side reactions such as racemization or undesired lactam formation .

Several compounds share similarities with Fmoc-His(tau-Mtt)-OH, particularly those that also involve histidine derivatives or other protected amino acids. Here are some notable examples:

| Compound Name | Functional Groups | Unique Features |

|---|---|---|

| Fmoc-His(Trt)-OH | Fmoc, Trityl | Trityl group provides different deprotection conditions compared to Mtt. |

| Fmoc-His(Mmt)-OH | Fmoc, Methoxytrityl | Similar protecting strategy but different reactivity profile. |

| Fmoc-Lys(Mtt)-OH | Fmoc, Methoxytrityl | Used for lysine incorporation; Mtt allows selective deprotection like histidine derivatives. |

| Boc-His(Boc)-OH | Boc | Utilizes a different protecting strategy; less stable than Fmoc derivatives under certain conditions. |

Uniqueness

The primary uniqueness of Fmoc-His(tau-Mtt)-OH lies in its specific combination of protecting groups that provide flexibility in peptide synthesis while ensuring that histidine's reactive properties are preserved until desired . This balance makes it an invaluable tool in peptide chemistry.

In peptide synthesis, protecting groups are essential to prevent undesired side reactions during the sequential coupling of amino acids. Reactive functional groups—such as amines, carboxylic acids, and side-chain residues—must be temporarily masked to ensure selective bond formation. For example, the α-amino group is typically protected with base-labile groups like 9-fluorenylmethyloxycarbonyl (Fmoc) or acid-labile groups like tert-butyloxycarbonyl (Boc). Orthogonal protection strategies, where different protecting groups are removed under distinct conditions, enable precise control over synthetic pathways. Side-chain protection is particularly critical for amino acids with nucleophilic or acidic residues, such as histidine, to avoid aggregation, epimerization, or branching.

Historical Context of Histidine Protection Strategies

Histidine’s imidazole side chain presents unique challenges due to its dual nitrogen atoms (π and τ positions) and susceptibility to oxidation or alkylation. Early protection strategies relied on groups like benzyloxymethyl (Bom) and trityl (Trt), but these suffered from incomplete cleavage or side reactions under standard deprotection conditions. The introduction of 4-methyltrityl (Mtt) in the 1990s marked a significant advancement, offering improved acid lability and reduced steric hindrance compared to Trt. This innovation addressed limitations in synthesizing histidine-rich peptides, particularly in solid-phase peptide synthesis (SPPS).

Significance of Fmoc-Histidine(τ-Methyltrityl)-OH in Peptide Chemistry

Fmoc-Histidine(τ-methyltrityl)-OH combines the Fmoc group for α-amino protection with the Mtt group for selective τ-nitrogen side-chain protection. This derivative is pivotal for:

- Minimizing racemization: The steric bulk of Mtt reduces base-induced epimerization during coupling.

- Compatibility with acid-labile resins: Mtt is cleaved under mild acidic conditions (1–5% trifluoroacetic acid), preserving acid-sensitive linkers in SPPS.

- Orthogonality: Mtt remains stable during Fmoc deprotection with piperidine, enabling sequential synthesis without premature side-chain exposure.

Imidazole Protection in Histidine Chemistry

The imidazole ring’s τ-nitrogen is preferentially protected in Fmoc-Histidine(τ-Mtt)-OH to avoid side reactions during activation and coupling. Unlike π-nitrogen protection, τ-Mtt ensures the remaining π-nitrogen remains available for hydrogen bonding or metal coordination, which is critical for peptides requiring functional imidazole motifs. This selectivity also simplifies purification by reducing byproducts from incomplete protection or deprotection.